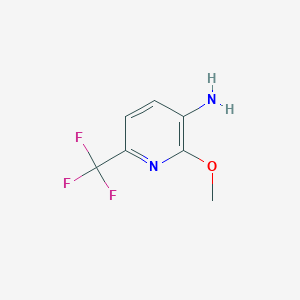
2-Methoxy-6-(Trifluormethyl)pyridin-3-amin
Übersicht
Beschreibung
“2-Methoxy-6-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the molecular formula C7H6F3NO . It is a liquid at room temperature . The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(trifluoromethyl)pyridin-3-amine” can be represented by the canonical SMILES string COc1cccc(n1)C(F)(F)F .
Physical And Chemical Properties Analysis
“2-Methoxy-6-(trifluoromethyl)pyridin-3-amine” is a liquid at room temperature . It has a molecular weight of 177.13 .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschungsanwendungen
2-Methoxy-6-(Trifluormethyl)pyridin-3-amin wird in der pharmazeutischen Industrie aufgrund seines Potenzials in der Arzneimittelsynthese eingesetzt. So wurde es beispielsweise als Substrat in einer Eintopfsynthese des entsprechenden 7-Aza-Indols verwendet , das ein wertvolles Zwischenprodukt bei der Entwicklung verschiedener Arzneimittel sein kann.
Landwirtschaftliche Forschungsanwendungen
In der Landwirtschaft weist diese Verbindung aufgrund des Vorhandenseins von Fluor und Pyridinstruktur überlegene Schädlingsbekämpfungseigenschaften auf, wodurch sie effektiver ist als herkömmliche Phenyl-haltige Insektizide . Es wird bei der Synthese von Pflanzenschutzmitteln eingesetzt und spiegelt damit seine Bedeutung für die Verbesserung der landwirtschaftlichen Produktivität und der Schädlingsbekämpfungsstrategien wider.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves
Mode of Action
It’s suggested that the presence of the trifluoromethyl group and pyridine structure in similar compounds result in superior pest control properties . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
A compound named fluazinam, which also contains a trifluoromethyl group, has been found to interfere with the biochemistry of respiration
Result of Action
It’s suggested that compounds with similar structures exhibit superior pest control properties . This implies that 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine might have similar effects, but more research is needed to confirm this.
Action Environment
It’s worth noting that the compound is recommended to be stored in a cool place, protected from light , suggesting that temperature and light exposure might affect its stability.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications in scientific research, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, its effects on biochemical and physiological processes are not always consistent.
Zukünftige Richtungen
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine has a wide range of potential future directions for research. It could be used to develop new drugs for the treatment of depression, anxiety, and other mental disorders. Additionally, it could be used to develop new drugs for the treatment of inflammation, pain, and other conditions. Furthermore, it could be used to develop new compounds for use in drug delivery systems and as bioactive agents. Finally, it could be used to develop new compounds for use in the study of biochemical and physiological processes.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to alterations in gene expression and metabolic processes . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into these temporal effects and their implications for cellular health.
Dosage Effects in Animal Models
The effects of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and health . The compound’s role in these pathways highlights its importance in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall efficacy and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-4(11)2-3-5(12-6)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVEEZPWDHLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















